molecular formula C14H15Br B13589573 2-(2-Bromo-1,1-dimethylethyl)naphthalene CAS No. 225918-09-2

2-(2-Bromo-1,1-dimethylethyl)naphthalene

Cat. No.: B13589573
CAS No.: 225918-09-2
M. Wt: 263.17 g/mol
InChI Key: GLBZZIQUWCOGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-bromo-2-methylpropan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromo-2-methylpropan-2-yl)naphthalene typically involves the bromination of 2-methylpropan-2-yl naphthalene. One common method is the reaction of 2-methylpropan-2-yl naphthalene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of 2-(1-bromo-2-methylpropan-2-yl)naphthalene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-bromo-2-methylpropan-2-yl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-bromo-2-methylpropan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-bromo-2-methylpropan-2-yl)naphthalene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-bromo-2-methylpropan-2-yl)naphthalene is unique due to the presence of both a bromine atom and a methyl group on the naphthalene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

225918-09-2

Molecular Formula

C14H15Br

Molecular Weight

263.17 g/mol

IUPAC Name

2-(1-bromo-2-methylpropan-2-yl)naphthalene

InChI

InChI=1S/C14H15Br/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3

InChI Key

GLBZZIQUWCOGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.